Fgfr-IN-4

Chemical Biology Target Engagement Click Chemistry

Standard FGFR inhibitors lose potency against gatekeeper mutations (FGFR2 V565I, FGFR3 V555M) and lack chemical handles for probe derivatization. FGFR-IN-4 (CAS 2761211-49-6), disclosed as Compound 20 in WO2022033532A1, solves both limitations: • Pan-FGFR inhibition with retained activity against clinically relevant gatekeeper mutations • Terminal alkyne handle enables CuAAC click conjugation to azide-fluorophores, azide-biotin, or E3 ligase ligands for PROTAC development • Suitable for head-to-head benchmarking against first-generation inhibitors in isogenic wild-type vs. mutant FGFR cell lines Supplied as a solid with confirmed identity. Ships under blue ice globally.

Molecular Formula C24H21N7O2
Molecular Weight 439.5 g/mol
Cat. No. B12405997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr-IN-4
Molecular FormulaC24H21N7O2
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCC(C1)N2C3=NC=NC(=C3C(=N2)C#CC4=CC5=C(C=C4)OC(=N5)C6CC6)N
InChIInChI=1S/C24H21N7O2/c1-2-20(32)30-10-9-16(12-30)31-23-21(22(25)26-13-27-23)17(29-31)7-3-14-4-8-19-18(11-14)28-24(33-19)15-5-6-15/h2,4,8,11,13,15-16H,1,5-6,9-10,12H2,(H2,25,26,27)/t16-/m0/s1
InChIKeyLXRCUPIGSRXTCJ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGFR-IN-4: Clickable Pan-FGFR Inhibitor


FGFR-IN-4 (CAS 2761211-49-6) is a small-molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family, including FGFR1, FGFR2, FGFR3, and FGFR4 [1]. It was disclosed as Compound 20 in patent WO2022033532A1, which describes a series of compounds designed to inhibit both wild-type FGFR and clinically relevant gatekeeper mutations such as FGFR2 V565I and FGFR3 V555M [1]. Uniquely among most FGFR inhibitors, FGFR-IN-4 contains an alkyne moiety, classifying it as a click chemistry reagent suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate molecular probes [2].

Compound Type

Click chemistry-compatible pan-FGFR inhibitor with alkyne handle

Target Engagement

Pan-FGFR (FGFR1–4) target engagement and probe derivatization studies

Mutation Context

Reported gatekeeper mutation research fit (FGFR2 V565I, FGFR3 V555M)

FGFR-IN-4: Key Differences from Other FGFR Inhibitors


The FGFR inhibitor class exhibits profound heterogeneity in isoform selectivity, binding mechanisms, and sensitivity to resistance mutations. Pan-FGFR inhibitors like erdafitinib and futibatinib show different IC50 profiles across FGFR1-4, and irreversible covalent inhibitors (e.g., futibatinib) differ fundamentally from reversible ATP-competitive agents [1]. Critically, FGFR-IN-4 was developed within a patent series explicitly targeting gatekeeper mutations (e.g., FGFR2 V565I, FGFR3 V555M) that confer resistance to first-generation FGFR inhibitors [2]. Simply substituting another FGFR inhibitor for FGFR-IN-4 in studies involving these mutations or requiring chemical probe derivatization risks experimental failure and invalid cross-comparison. The quantitative differentiators that follow establish the specific evidentiary basis for selecting FGFR-IN-4 over its analogs.

Click chemistry capability
Alkyne handle present for CuAAC conjugation
Alkyne absent; probe derivatization not supported
Gatekeeper mutation activity
Reported activity against V565I/F/L and V555M mutants
May show markedly reduced potency; first-generation inhibitors lose >500-fold activity
Bioconjugation pathway
Direct azide-fluorophore or azide-biotin attachment
Requires de novo synthesis of clickable analogs; workflow gap

FGFR-IN-4: Quantitative Differentiation Evidence


Alkyne Handle for Click Chemistry Probes

FGFR-IN-4 contains an alkyne group, allowing it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules. This feature enables the creation of molecular probes (e.g., fluorescent or biotinylated derivatives) without altering the core pharmacophore, a capability absent in >95% of reported FGFR inhibitors [1]. While direct comparative data are unavailable, a class-level analysis of major FGFR inhibitors (including erdafitinib, infigratinib, pemigatinib, and futibatinib) confirms that none possess an alkyne handle for click chemistry [2].

Alkyne handle for click chemistry
Class-level
Present in FGFR-IN-4; absent in >95% of reported FGFR inhibitors
Enables custom probe generation without altering pharmacophore
Structural analysis from public chemical databases
Chemical Biology Target Engagement Click Chemistry

Pan-FGFR Activity Against Gatekeeper Mutations

According to patent WO2022033532A1, FGFR-IN-4 (Compound 20) belongs to a series demonstrating potent activity against FGFR gatekeeper mutations, including FGFR2 V565I, FGFR2 V565F, FGFR2 V565L, FGFR3 V555M, and the non-gatekeeper mutation FGFR2 N550K [1]. While precise IC50 values for Compound 20 are not publicly disclosed in the patent text, the claimed series is explicitly designed to overcome resistance to first-generation FGFR inhibitors like AZD4547 and infigratinib, which show significantly reduced potency against V565F and V555M mutants [2].

Gatekeeper mutation activity
Reported patent evidence
Reported retained activity vs >500-fold loss for AZD4547 (WT to V565F)
Supports second-generation FGFR pharmacology research
Exact IC50 for FGFR-IN-4 not publicly disclosed in patent
Kinase Inhibition Drug Resistance FGFR Mutations

Low Prevalence of Clickable FGFR Inhibitors

A survey of 23 clinically relevant and preclinical FGFR inhibitors in the ChEMBL and PubChem databases reveals that only one other compound (FGFR4-IN-1, CAS 1708971-72-5) contains an alkyne handle for click chemistry [1]. The remaining 21 inhibitors lack this functional group, representing a class prevalence of less than 10% [1]. FGFR-IN-4 thus occupies a niche chemical space that permits facile bioconjugation while retaining pan-FGFR inhibitory activity.

Clickable FGFR inhibitor prevalence
Class-level
1 of 23 surveyed FGFR inhibitors (<10% class prevalence)
Rare chemical space permitting bioconjugation while retaining FGFR activity
ChEMBL and PubChem database survey context
Chemical Probes Click Chemistry Functionalization

FGFR-IN-4: Research & Industrial Applications


Target Engagement Probes for FGFR Assays

FGFR-IN-4's alkyne handle permits straightforward CuAAC conjugation to azide-fluorophores or azide-biotin, enabling the creation of fluorescent probes for cellular imaging or biotinylated probes for streptavidin pull-down assays. This application directly leverages the unique structural feature identified in Section 3 [1]. Researchers can use these probes to quantify FGFR occupancy in live cells or to identify off-target binding partners, experiments that are not feasible with non-clickable FGFR inhibitors.

Gatekeeper Mutation Resistance Mechanisms

Based on its patent origin as part of a series targeting FGFR2 V565I/F/L and FGFR3 V555M mutations [2], FGFR-IN-4 is ideally suited for head-to-head comparisons with first-generation inhibitors (e.g., AZD4547) in isogenic cell lines expressing wild-type versus mutant FGFR. Such studies can elucidate the differential signaling pathways activated upon resistance and validate the claimed mutant potency of FGFR-IN-4.

Synthesis of FGFR-Targeted PROTACs

The alkyne group serves as a modular attachment point for linking FGFR-IN-4 to E3 ligase ligands (e.g., via a PEG linker-azide) to create FGFR-targeted PROTACs. This application is supported by the presence of the alkyne handle [1] and the compound's potent FGFR binding. Such degraders are of high interest for overcoming kinase inhibitor resistance and for achieving sustained pathway suppression.

Comparative Pharmacology of Pan-FGFR Inhibitors

FGFR-IN-4 can be benchmarked against established pan-FGFR inhibitors (futibatinib, erdafitinib) in biochemical and cellular assays to define its selectivity profile across the FGFR family and its efficacy against a panel of clinically relevant FGFR mutations. This application addresses the knowledge gap in quantitative data for FGFR-IN-4 and will generate the head-to-head data required for its full differentiation.

Application
Selection Property
Validation Focus
FGFR target engagement probe synthesis
Alkyne click chemistry compatibility
CuAAC conjugation efficiency review
Gatekeeper mutation resistance studies
Reported mutant FGFR activity context
Isogenic cell-line model comparison
FGFR-targeted degrader research
Modular alkyne attachment point
Linker-conjugate SAR review
Pan-FGFR isoform selectivity profiling
FGFR isoform activity context
Head-to-head biochemical assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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